![molecular formula C21H24N4O2 B5521296 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of related cyclopropane carboxamide derivatives often involves multi-step nucleophilic substitution reactions and ester hydrolysis. For instance, a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized from commercially available precursors through a sequence of reactions, achieving a total yield of 48.8% (Zhou et al., 2021). Such methodologies could be adapted for the synthesis of the target compound, highlighting the importance of careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane carboxamide derivatives is characterized by their cyclopropane core, linked to various functional groups that impart distinct chemical properties. Crystal structure analysis often reveals details about molecular conformation and intramolecular interactions, essential for understanding the compound's reactivity and potential applications. For example, the structural analysis of related compounds has demonstrated the influence of substituents on molecular geometry and stability (Lu et al., 2021).
Scientific Research Applications
Synthesis and Characterization
Research has developed methods for synthesizing compounds related to the specified cyclopropanecarboxamide, highlighting the importance of cyclopropanes in medicinal chemistry for their unique spatial, electronic features, and high metabolic stability. Techniques like direct N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagent demonstrate the compound's role in synthesizing nitrogenated pharmaceuticals (Gagnon et al., 2007).
Mechanistic Insights and Computational Studies
Experimental and computational studies provide insights into the reactions of molecules containing cyclopropane motifs. These studies are vital for understanding the behavior of such compounds on surfaces and in reactions, contributing to the development of thin films and other materials (Xin Lu & M. Lin, 2002).
Potential Pharmacological Applications
The cyclopropane compound's structural features, particularly the presence of pyrrolidinyl and cyclopropanecarboxamide moieties, suggest its utility in designing molecules with antiproliferative activity. Such structural considerations are crucial for developing new cancer therapies, as demonstrated in the synthesis and characterization of molecules exhibiting significant inhibitory activity against cancer cell lines (J. Lu et al., 2021).
Multicomponent Reactions and Heterocycle Formation
The compound serves as a building block in multicomponent reactions, facilitating the synthesis of diverse carbo- and heterocycles. This versatility underlines its potential in creating complex molecules for various scientific applications, from materials science to drug discovery (A. M. Shestopalov et al., 2008).
properties
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13-3-5-15(6-4-13)17-11-25(12-19(17)24-20(26)16-7-8-16)21(27)18-10-22-14(2)9-23-18/h3-6,9-10,16-17,19H,7-8,11-12H2,1-2H3,(H,24,26)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFQFDLDFTBEK-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=NC=C(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=NC=C(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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